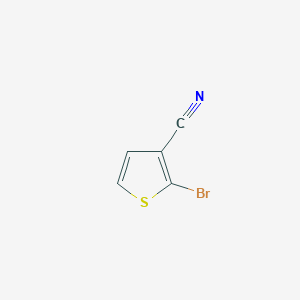

2-Bromothiophene-3-carbonitrile

Beschreibung

Significance of Thiophene (B33073) Ring Systems in Organic Chemistry

The thiophene nucleus is a privileged scaffold in drug discovery and a versatile building block in the synthesis of organic materials. ingentaconnect.comnbinno.com

Role as a Privileged Pharmacological Scaffold

Thiophene moieties are present in numerous pharmaceuticals and are considered a "privileged scaffold" due to their ability to interact with various biological targets. ingentaconnect.comnih.gov They are found in drugs with a wide spectrum of activities, including antibacterial, anticancer, anti-inflammatory, and antipsychotic properties. nih.govcognizancejournal.com The thiophene ring can often replace a benzene (B151609) ring in biologically active compounds without a loss of activity, a principle known as bioisosterism. cognizancejournal.comwikipedia.org This is exemplified by the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org The incorporation of a thiophene ring can enhance the pharmacological and pharmacokinetic properties of a drug molecule. nih.govresearchgate.net

Applications in Advanced Materials Science

Thiophene-based materials are crucial in the field of materials science, particularly in the development of organic electronics. nbinno.comcnr.it Their inherent electronic properties make them suitable for use in:

Organic Light-Emitting Diodes (OLEDs) nbinno.com

Organic Photovoltaics (OPVs) nbinno.com

Organic Field-Effect Transistors (OFETs) researchgate.net

Sensors researchgate.net

Covalent Organic Frameworks (COFs) researchgate.netnih.gov

The versatility of thiophene chemistry allows for the synthesis of a wide range of materials with tailored electronic and optical properties. wiley.com

Building Blocks in Organic Synthesis

Thiophenes are important building blocks for the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. nbinno.comwikipedia.org Their stable aromatic nature allows for various substitution reactions, making them versatile precursors in organic synthesis. nih.gov They can be readily halogenated, nitrated, sulfonated, and acylated. nih.govcognizancejournal.com Thiophene derivatives, such as thieno[3,2-b]thiophene and thieno[2,3-b]thiophene, are used to construct materials for optoelectronics. mdpi.com

Overview of Nitrile Functional Group Reactivity in Heterocyclic Synthesis

The nitrile, or cyano, functional group (–C≡N) is a versatile and important feature in organic synthesis. researchgate.netnih.gov Its reactivity stems from the electrophilic carbon atom and the nucleophilic nitrogen atom of the triple bond. nih.gov Nitriles can undergo a variety of transformations to produce other functional groups, making them valuable precursors in the synthesis of heterocyclic compounds. researchgate.net Key reactions of nitriles in heterocyclic synthesis include:

Hydrolysis: Nitriles can be hydrolyzed to form carboxylic acids. wikipedia.orglibretexts.org

Reduction: Reduction of nitriles can yield primary amines. wikipedia.orglibretexts.org

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form various heterocyclic rings. nih.gov

Nucleophilic Addition: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack, a key step in many ring-forming reactions. wikipedia.orglibretexts.org

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a classic method for synthesizing cyclic ketones and enamines, which are precursors to various heterocycles.

Contextualization of Halogenated Thiophenes in Synthetic Methodologies

Halogenated thiophenes are highly useful intermediates in organic synthesis. utm.myjcu.edu.au The introduction of a halogen atom onto the thiophene ring provides a reactive handle for further functionalization through various cross-coupling reactions. jcu.edu.au

Bromine as a Strategic Leaving Group or Activating Moiety

Bromine is a particularly useful halogen in thiophene chemistry. The bromination of thiophenes can be controlled to introduce bromine atoms at specific positions on the ring. chemicalforums.comresearchgate.net The carbon-bromine bond in bromothiophenes is reactive and can participate in a variety of reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. jcu.edu.aumdpi.com

Stille Coupling: Reaction with organostannanes.

Sonogashira Coupling: Reaction with terminal alkynes. mdpi.com

Negishi Coupling: Reaction with organozinc reagents.

Kumada Coupling: Reaction with Grignard reagents. jcu.edu.au

In these reactions, the bromine atom acts as a leaving group, allowing for the introduction of a wide range of substituents onto the thiophene ring. wikipedia.org This makes brominated thiophenes, such as 2-Bromothiophene-3-carbonitrile, valuable and versatile building blocks for the synthesis of complex organic molecules and materials.

Defining the Research Scope for this compound

The specific substitution pattern of this compound, with adjacent bromo and cyano groups, presents a unique platform for chemical exploration. The research scope for this compound is focused and multifaceted, aiming to leverage its distinct reactivity and electronic properties. The primary areas of investigation involve its use in sophisticated synthetic methodologies, deep dives into reaction mechanisms, theoretical modeling of its properties, and the development of novel advanced applications.

This compound is a valuable precursor for creating more complex molecular architectures through advanced synthetic transformations. The presence of the bromine atom at the 2-position allows for a variety of metal-catalyzed cross-coupling reactions. These reactions are central to constructing C-C and C-N bonds, which are fundamental in organic synthesis.

Key transformations involving bromothiophene analogs include:

Suzuki Coupling: Reaction with boronic acids to form bi-aryl or heteroaryl-thiophene structures.

Stille Coupling: Coupling with organostannanes, a versatile method for creating complex molecules. nih.gov

Heck Coupling: Formation of C-C bonds by reacting with alkenes. nih.gov

Cyclization Reactions: The adjacent nitrile and bromo functionalities can be exploited to construct fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.govscielo.br

The utility of bromothiophenes as building blocks is well-established for synthesizing symmetrical and unsymmetrical bithiophene-substituted heterocycles. nih.gov For instance, derivatives of 2-aminothiophene-3-carbonitrile (B183302) can be covalently linked to other structures to form new materials. nih.gov These transformations enable the construction of conjugated systems with tailored electronic and optical properties.

Table 1: Representative Synthetic Transformations of Bromothiophene Derivatives

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl-substituted thiophenes |

| Stille Coupling | Organostannane (e.g., Hexa-n-butylditin) | Pd Catalyst (e.g., Pd(PPh₃)₄) | Bithiophene derivatives |

| Heck Coupling | Alkene | Pd Catalyst, Base | Alkenyl-substituted thiophenes |

| Cyclization | Binucleophiles | Base or Acid | Fused heterocycles (e.g., thienopyrimidines) |

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. Research in this area focuses on elucidating the step-by-step pathways of key reactions. For example, in nucleophilic substitution reactions on related bromonitrobenzo[b]thiophenes, studies have shown that the reaction pathway can be significantly influenced by the choice of base and solvent, sometimes leading to unexpected rearranged products. researchgate.net

Mechanistic studies on the formation of thiophene derivatives often involve a combination of experimental and computational methods. For instance, the mechanism for the formation of 2-amino-4,5-dihydrothiophene-3-carbonitriles has been investigated using high-level quantum chemical calculations. nih.gov Such studies can reveal the formation of key intermediates, like Michael adducts, and clarify the subsequent cyclization steps. nih.gov Understanding these pathways is essential for controlling regioselectivity and stereoselectivity in the synthesis of complex target molecules.

Theoretical and computational chemistry provides invaluable insights into the intrinsic properties of this compound. cornell.edu These methods are employed to examine the structural and dynamic properties of molecules using tools from quantum chemistry and statistical mechanics. cornell.edubu.edu

Key areas of computational investigation for this compound include:

Molecular Structure and Geometry: Determining bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential in electronic materials.

Reactivity Indices: Using methods like Density Functional Theory (DFT) to map the electron density and predict sites susceptible to electrophilic or nucleophilic attack. nih.gov

Spectroscopic Properties: Simulating infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra to aid in the characterization of the compound and its derivatives.

These computational approaches allow for a microscopic understanding of chemical reactivity and can predict the structure and dynamics of molecules, complementing experimental findings. cornell.edu

Table 2: Focus of Theoretical Studies on Thiophene Derivatives

| Property | Computational Method | Significance |

|---|---|---|

| Molecular Geometry | DFT, Ab initio | Understanding steric and electronic effects. |

| HOMO/LUMO Energies | DFT, TD-DFT | Predicting electronic transitions and charge transfer properties. |

| Reaction Mechanisms | DFT (Transition State Search) | Elucidating reaction pathways and predicting product formation. nih.gov |

| Spectroscopic Data | DFT, Ab initio | Aiding in the structural confirmation of synthesized compounds. |

The unique structure of this compound makes it a promising building block for advanced materials and biologically active compounds. nbinno.com The combination of the thiophene ring, a bromine handle for functionalization, and a nitrile group allows for the creation of diverse molecular scaffolds. nbinno.com

Potential advanced applications stemming from this precursor include:

Materials Science: Thiophene-based molecules are heavily investigated as organic semiconductors for use in thin-film transistors (TFTs) and light-emitting devices (LEDs). nih.gov The nitrile group, being strongly electron-withdrawing, can be used to tune the electronic properties of conjugated polymers and small molecules for applications in organic electronics. nih.govnbinno.com

Medicinal Chemistry: The thiophene nucleus is a common feature in many pharmaceuticals. wikipedia.orgwikipedia.org The 2-aminothiophene motif, often derived from precursors like this compound, is found in a broad range of biologically active compounds, including enzyme inhibitors and receptor modulators. nih.gov Specifically, thieno[2,3-d]pyrimidine derivatives, which can be synthesized from aminothiophene carbonitriles, are known pharmacophores. scielo.brresearchgate.net The nitrile group itself can serve as a precursor to other functional groups like amidines, which exhibit antimicrobial activity. nih.gov

The versatility of this compound allows it to serve as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and as a scaffold for designing molecules with specific biological activities. nbinno.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c6-5-4(3-7)1-2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMDOVNPFWGFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477160 | |

| Record name | 2-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56182-43-5 | |

| Record name | 2-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromothiophene 3 Carbonitrile

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to 2-Bromothiophene-3-carbonitrile, primarily through the bromination of a thiophene (B33073) precursor or via modifications of established multi-component reactions.

Bromination of Thiophene-3-carbonitrile

The most common approach involves the direct bromination of Thiophene-3-carbonitrile. This reaction is a classic example of electrophilic aromatic substitution on a substituted thiophene ring.

The bromination of Thiophene-3-carbonitrile proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Thiophene is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles. uoanbar.edu.iqstudysmarter.co.uk The reaction mechanism involves several key steps:

Generation of the Electrophile: A brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), is activated, often with a Lewis acid catalyst, to generate a potent electrophile (e.g., Br⁺ or a polarized Br-Brδ⁺ complex). libretexts.org

Nucleophilic Attack: The π-electron system of the thiophene ring attacks the electrophilic bromine atom. This attack is regioselective, influenced by the directing effects of both the sulfur heteroatom and the cyano substituent.

Formation of the Sigma Complex: The attack leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. uoanbar.edu.iq The stability of this intermediate is crucial in determining the position of substitution.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom to which the bromine has attached, restoring the aromaticity of the thiophene ring and yielding the final product. libretexts.org

Controlling the position of bromination is a critical challenge in the synthesis of this compound. The thiophene ring itself preferentially directs electrophilic attack to the C2 and C5 positions (α-positions) due to the ability of the sulfur atom to stabilize the cationic intermediate through resonance. researchgate.netiust.ac.ir However, the substituent at the C3 position significantly influences the final regiochemical outcome.

The cyano group (-CN) is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. In benzene (B151609) chemistry, such groups are typically meta-directing. On the thiophene ring, the interplay between the activating effect of the sulfur atom and the deactivating, directing effect of the C3-cyano group is complex. Bromination can occur at either the C2 or C5 position. However, attack often leads to a mixture of isomers, including the desired this compound and the undesired 4-Bromothiophene-3-carbonitrile and 5-Bromothiophene-3-carbonitrile . researchgate.net

Achieving high selectivity for the 2-bromo isomer over the 4-bromo and 5-bromo isomers often requires careful optimization of catalysts and reaction conditions. tandfonline.comnih.gov The formation of 3-bromothiophene (B43185) from thiophene is known to be less favorable than 2-bromothiophene (B119243), and specific methods are often required to produce it. orgsyn.orggoogle.com

Various catalyst systems can be employed to enhance the rate and selectivity of the bromination reaction.

Lewis Acids: Traditional Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can be used to polarize the Br-Br bond, creating a more potent electrophile. libretexts.org However, strong Lewis acids can sometimes lead to polymerization or unwanted side reactions with sensitive substrates like thiophenes. iust.ac.ir

Milder Catalysts: For this reason, milder catalysts are often preferred. Studies have shown that using N-Bromosuccinimide (NBS) in solvents like acetic acid or tetrahydrofuran (B95107) can provide good yields and selectivity for bromination at the vacant α-position of substituted thiophenes. tandfonline.comresearchgate.net

Catalyst-Controlled Regiodivergence: Recent research has focused on developing catalyst systems that can selectively direct functionalization to either the C2 or C5 position of 3-substituted thiophenes. For example, palladium catalysts have been used to achieve regiodivergent C-H activation and subsequent alkynylation, a principle that can be extended to halogenation. nih.gov

Optimization often involves screening different catalysts and solvents to find the ideal combination that favors the formation of the 2-bromo isomer while minimizing the production of the 4-bromo and 5-bromo byproducts.

The outcome of the bromination of Thiophene-3-carbonitrile is highly dependent on the specific reaction conditions employed.

| Parameter | Influence on Reaction |

| Temperature | Lower temperatures (e.g., -30°C to 0°C) generally increase selectivity by minimizing the energy available for the formation of the higher-energy intermediate that leads to the 4-bromo isomer. iust.ac.irresearchgate.net Halogenation of thiophene is often rapid even at low temperatures. iust.ac.ir |

| Solvent | The polarity of the solvent can influence the reaction pathway. Solvents like acetic acid, chloroform, or dichloromethane (B109758) are commonly used. researchgate.netgoogle.com Acetic acid can facilitate the reaction with NBS, leading to high regioselectivity. tandfonline.com |

| Brominating Agent | The choice of brominating agent is crucial. While molecular bromine (Br₂) is a powerful reagent, it can be less selective. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often favored for complex substrates to avoid over-bromination or side reactions. researchgate.netresearchgate.net The combination of hydrogen peroxide and a bromide source (like NaBr or HBr) in the presence of an acid can also be used. google.compatsnap.com |

Gewald Reaction Modifications for 2-Aminothiophene-3-carbonitrile (B183302) Precursors

An alternative, indirect pathway to this compound involves the use of a precursor synthesized via the Gewald reaction. The Gewald reaction is a multi-component reaction that produces polysubstituted 2-aminothiophenes. wikipedia.orglookchem.com

The general process involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like malononitrile) and elemental sulfur in the presence of a base. organic-chemistry.orgsciforum.net This versatile reaction provides straightforward access to 2-Aminothiophene-3-carbonitrile derivatives. researchgate.netresearchgate.net

To obtain the target 2-bromo compound, the 2-amino group of the precursor is chemically transformed. This is typically achieved through a Sandmeyer reaction . nih.govmasterorganicchemistry.com The process involves two main steps:

Diazotization: The 2-aminothiophene-3-carbonitrile precursor is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid (e.g., HBr) at low temperatures. This converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺). youtube.com

Halogenation: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) salt. The copper catalyst facilitates the displacement of the excellent leaving group, dinitrogen gas (N₂), with a bromide ion, yielding the final this compound product. nih.govmasterorganicchemistry.com

This two-step sequence (Gewald reaction followed by Sandmeyer reaction) offers a robust and reliable alternative for synthesizing this compound, especially when direct bromination proves difficult to control.

Variations in Starting Materials (e.g., Pyranone, Malononitrile, Sulfur)

The Gewald reaction is a cornerstone in thiophene synthesis, classically involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. wikipedia.orgorganic-chemistry.org While direct synthesis of this compound using this method is not explicitly detailed in the provided context, the principles of the Gewald reaction allow for significant variation in starting materials to construct a wide array of substituted thiophenes. arkat-usa.orgresearchgate.netumich.edu

The reaction typically proceeds through a Knoevenagel condensation of the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization. wikipedia.org For instance, the reaction can be adapted to use different active methylene compounds, such as malononitrile, and various carbonyl precursors. lookchem.comsciforum.net Although not a direct route to this compound, the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or the Michael-type addition of cyanothioacetamide to α-bromochalcones are examples of modified approaches to synthesize highly functionalized dihydrothiophenes, which are related structures. nih.gov

Catalytic Systems in Gewald Reactions (e.g., Triethylamine)

The Gewald reaction is typically facilitated by a basic catalyst. arkat-usa.org Triethylamine (B128534) is a commonly employed organic base that promotes the initial Knoevenagel condensation and subsequent cyclization steps. arkat-usa.orgnih.gov The reaction conditions can be optimized by the choice of solvent, with polar solvents like DMF or alcohols often enhancing the reaction rate. arkat-usa.org Research has shown that other bases, including piperidine, pyridine, and even inorganic bases like sodium bicarbonate, can also be utilized. arkat-usa.orgsciforum.net The development of more efficient and environmentally friendly catalytic systems is an ongoing area of research, with some protocols exploring the use of ionic liquids or performing the reaction under solvent-free conditions. researchgate.net For example, a combination of triethylamine and water has been shown to be an effective medium for Gewald reactions, allowing for easy product isolation. lookchem.com Another approach involves using piperidinium (B107235) borate (B1201080) as a truly catalytic system for the synthesis of 2-aminothiophenes. thieme-connect.com

Synthesis from Precursor Thiophene Derivatives

An alternative and often more direct strategy to obtain this compound is through the chemical modification of a pre-existing thiophene ring.

Transformation of 2-Bromothiophene-3-carboxylic Acid Derivatives

A common and practical approach involves the conversion of a carboxylic acid or its ester derivative at the 3-position of a 2-bromothiophene scaffold.

Esterification of 2-Bromothiophene-3-carboxylic acid (e.g., Methyl 2-bromothiophene-3-carboxylate)

The esterification of carboxylic acids is a routine and high-yielding reaction. 2-Bromothiophene-3-carboxylic acid can be readily converted to its corresponding esters, such as methyl 2-bromothiophene-3-carboxylate. nih.gov This ester can then serve as a versatile intermediate for further transformations. For example, pentyl 5-bromothiophene-2-carboxylate and phenethyl 5-bromothiophene-2-carboxylate have been synthesized from 5-bromothiophene-2-carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov Although this example pertains to the 2-carboxy isomer, the principle is directly applicable to the 3-carboxy isomer.

| Carboxylic Acid | Alcohol | Coupling Agent/Catalyst | Ester Product | Yield | Reference |

| 5-Bromothiophene-2-carboxylic acid | Amyl alcohol | DCC/DMAP | Pentyl 5-bromothiophene-2-carboxylate | 75% | nih.gov |

| 5-Bromothiophene-2-carboxylic acid | 2-Phenylethanol | DCC/DMAP | Phenethyl 5-bromothiophene-2-carboxylate | 71% | nih.gov |

Halogen Dance Reactions and Rearrangements

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom on an aromatic ring migrates to a different position, typically promoted by a strong base. researchgate.netwhiterose.ac.uk This phenomenon has been observed in bromothiophene systems. acs.orgacs.orgthieme-connect.com For instance, the reaction of 2,3-dibromothiophene (B118489) can lead to rearrangements. researchgate.net While a direct halogen dance to form this compound is not explicitly described, it represents a potential, albeit complex, synthetic avenue. The reaction is sensitive to directing groups on the thiophene ring. For example, ester and amide groups can direct the initial lithiation, which is a key step in the halogen dance, to a neighboring position. acs.org This directing effect could potentially be exploited to control the final position of the bromine atom. The use of magnesium bisamides has also been shown to mediate the halogen dance of bromothiophenes under mild conditions. thieme-connect.com Furthermore, isomerization of 2-bromothiophene to 3-bromothiophene can be achieved using acidic catalysts. google.com

| Starting Material | Conditions | Product(s) | Reference |

| Bromothiophenes | LDA | Regiocontrolled halogen dance products | acs.org |

| Bromothiophenes | TMP2Mg·2LiCl | Di- to tetrafunctionalized bromothiophenes | thieme-connect.com |

| 2,3-Dibromothiophene | Lewis acid catalysis | Rearranged products | researchgate.net |

Mechanistic Investigations of Bromine Migration

The "halogen dance" is a known phenomenon in the chemistry of halogenated aromatic and heteroaromatic compounds, particularly under basic conditions. While specific mechanistic studies on bromine migration during the synthesis of this compound are not extensively detailed in the provided results, the behavior of related bromothiophenes offers valuable insights. For instance, in the lithiation of bromothiophenes, the position of the lithium-halogen exchange can be influenced by the stability of the resulting lithiated intermediate. The formation of an "ate" complex, a negatively charged species, is a key step in this process. youtube.com The equilibrium between the starting materials and the lithiated species can be influenced by factors such as the solvent and the nature of the organolithium reagent. youtube.com

Influence of Organolithium Reagents (e.g., LDA, n-BuLi)

Organolithium reagents are pivotal in the synthesis of thiophene derivatives, acting as strong bases or as reagents for lithium-halogen exchange. wikipedia.orgtaylorandfrancis.comlibretexts.org The choice between different organolithium reagents, such as lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi), can significantly impact the regioselectivity and outcome of the reaction.

n-Butyllithium (n-BuLi): This is a strong base and a common reagent for both deprotonation and lithium-halogen exchange. brainly.com In the case of 3-bromothiophene, n-BuLi can effect a lithium-halogen exchange to form 3-lithiothiophene. researchgate.net However, its high reactivity can sometimes lead to multiple formylation products when reacting with dibromothiophenes. chemicalforums.com

Lithium Diisopropylamide (LDA): LDA is a non-nucleophilic strong base, often favored for selective deprotonation (metalation) rather than lithium-halogen exchange. brainly.comresearchgate.net For thiophene itself, LDA can selectively deprotonate the 2-position. reddit.com When reacting with 3-bromothiophene, LDA tends to cause deprotonation at the 2-position rather than lithium-halogen exchange. researchgate.net This selectivity is attributed to the lower reactivity of LDA compared to n-BuLi. reddit.com

The choice between n-BuLi and LDA is therefore critical in directing the reaction towards the desired product and avoiding unwanted side reactions or isomer formation. The steric hindrance of LDA can also play a role in its regioselectivity.

Temperature Effects on Regioselectivity and Yield

Temperature is a critical parameter in controlling the regioselectivity and yield of reactions involving organolithium reagents. Low temperatures, typically around -70°C to -78°C, are often employed to control the high reactivity of these reagents and prevent side reactions. researchgate.netchemicalforums.com

In the lithiation of bromothiophenes, performing the reaction at low temperatures helps to ensure clean lithium-halogen exchange and minimize decomposition or rearrangement of the organolithium intermediate. researchgate.net For instance, the reaction of 3,4-dibromothiophene (B32776) with n-BuLi at approximately -70°C was attempted to achieve selective formylation, although multiple products were still observed upon warming to room temperature. chemicalforums.com Maintaining a low temperature throughout the reaction and quenching the reaction at that temperature is often crucial for achieving high regioselectivity and yield. Elevation of the temperature can lead to the elimination of lithium bromide and the formation of unwanted byproducts. researchgate.net

Functional Group Interconversions on the Thiophene Ring

A key strategy in the synthesis of this compound involves the transformation of existing functional groups on the thiophene ring. A common and efficient approach is the conversion of an aldehyde to a nitrile.

Conversion of Aldehyde to Nitrile (e.g., 2-bromothiophene-3-carbaldehyde)

The direct conversion of an aldehyde to a nitrile is a valuable transformation in organic synthesis. Several methods exist for this conversion, offering alternatives to traditional multi-step procedures that may involve the formation and subsequent dehydration of an oxime. nih.gov

One effective method involves the Schmidt reaction, where an aldehyde reacts with an azide (B81097) in the presence of an acid catalyst. For example, the use of azidotrimethylsilane (B126382) (TMSN3) with a catalytic amount of triflic acid (TfOH) in a suitable solvent system can efficiently convert a variety of aromatic aldehydes to their corresponding nitriles in good to excellent yields. nih.gov This method has been shown to be tolerant of a wide range of functional groups. nih.gov

Another approach utilizes hydroxylamine (B1172632) hydrochloride in the presence of a catalyst. For instance, ferric hydrogen sulfate (B86663) (Fe(HSO4)3) can catalyze the conversion of various aldehydes to nitriles in dimethylformamide (DMF) at elevated temperatures. researchgate.net This method has been successfully applied to aromatic aldehydes containing halogen substituents. researchgate.net A simple and efficient method using iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant with ammonium (B1175870) acetate (B1210297) as the nitrogen source has also been developed for the direct synthesis of nitriles from aldehydes under mild conditions. rsc.org

The synthesis of the precursor, 2-bromothiophene-3-carbaldehyde, can be achieved through the oxidation of 2-bromo-3-(bromomethyl)thiophene (B1273136) using a reagent such as 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Bromo-3-(bromomethyl)thiophene | IBX, DMSO, 60-70°C | 2-Bromothiophene-3-carbaldehyde | Not specified | chemicalbook.com |

| Aromatic Aldehydes | TMSN3, TfOH, HFIP/ACN | Aromatic Nitriles | Good to excellent | nih.gov |

| Substituted Aldehydes | Hydroxylamine hydrochloride, FHS, DMF, 120°C | Corresponding Nitriles | High | researchgate.net |

| Aldehydes | NH4OAc, I2, TBHP, Ethanol, 50°C | Corresponding Nitriles | Good to excellent | rsc.org |

Advanced Synthetic Strategies

Modern synthetic chemistry offers powerful tools for the construction of complex molecules. Metal-catalyzed cross-coupling reactions are particularly valuable for forming carbon-carbon and carbon-heteroatom bonds, providing efficient routes to functionalized thiophenes.

Metal-Catalyzed Cross-Coupling Reactions Incorporating Nitrile or Bromine Moieties

The bromine and nitrile functionalities on this compound offer two distinct handles for further molecular elaboration through metal-catalyzed cross-coupling reactions. These reactions, often catalyzed by palladium complexes, are fundamental in modern organic synthesis. vdoc.pubresearchgate.netyoutube.com

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. researchgate.netresearchgate.netmdpi.com The bromine atom of this compound can serve as the electrophilic partner in a Suzuki-Miyaura coupling to introduce a new carbon-carbon bond at the 2-position of the thiophene ring. These reactions are typically catalyzed by a palladium(0) species and require a base. nih.govnih.gov The reaction conditions can be adapted for a wide range of substrates, including heteroaryl bromides. researchgate.net

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent, also catalyzed by palladium. nih.gov Similar to the Suzuki-Miyaura coupling, the bromine atom of this compound can be utilized for C-C bond formation. The Stille reaction is known for its tolerance of a wide variety of functional groups. nih.gov

Heck Reaction: While not explicitly detailed for this compound in the provided results, the Heck reaction, which couples an organohalide with an alkene, is another important palladium-catalyzed transformation that could potentially be applied to this substrate. google.com

Carbonylative Coupling: Variations of these cross-coupling reactions, such as the carbonylative Suzuki-Miyaura coupling, allow for the introduction of a carbonyl group between the two coupling partners. youtube.comnih.gov

The nitrile group can also influence the reactivity of the thiophene ring and can be a precursor for other functional groups. The choice of catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions, influencing reaction rates and yields. vdoc.pubnih.gov

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Aryl/Heteroaryl Halide (e.g., Bromine) | Organoboron Reagent | Pd Catalyst, Base | Biaryl/Heteroaryl compounds | researchgate.netresearchgate.netmdpi.comnih.gov |

| Stille | Aryl/Heteroaryl Halide (e.g., Bromine) | Organotin Reagent | Pd Catalyst | Biaryl/Heteroaryl compounds | nih.gov |

| Carbonylative Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid Equivalent | Pd Catalyst, CO source | Unsymmetrical Biaryl Ketones | nih.gov |

Nucleophilic Aromatic Substitution on Halogenated Thiophenes

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chadsprep.commasterorganicchemistry.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chadsprep.comyoutube.com

In the case of halogenated thiophenes, the reactivity towards nucleophilic substitution is influenced by the nature of the halogen and the presence of activating groups. For this compound, the cyano group (-CN) is a strong electron-withdrawing group, which should activate the bromine at the adjacent position for nucleophilic attack. The reaction would proceed through an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. youtube.com The stability of this intermediate is enhanced by the electron-withdrawing substituent. While specific examples for this compound were not detailed in the provided search results, the general principles of SNA suggest that this would be a viable method for introducing various nucleophiles at the 2-position of the thiophene ring.

Ring-Forming Reactions Incorporating this compound Building Blocks

This compound can serve as a versatile building block in the synthesis of more complex heterocyclic systems through ring-forming reactions. The nitrile and bromo functionalities offer reactive sites for various cyclization strategies.

One common approach involves reactions that utilize the reactivity of the cyano group and an adjacent functional group. For instance, while not starting from the bromo-derivative, the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles has been achieved through a domino reaction involving cyanothioacetamide. nih.gov This highlights the utility of the aminonitrile moiety in constructing fused ring systems like hexahydrothieno[2,3-d]pyrimidines. nih.gov

Another strategy could involve cobalt-mediated ring-forming reactions, such as the Pauson-Khand reaction or alkyne cyclotrimerization, to construct new rings onto the thiophene core, although specific examples with this compound were not found. libretexts.org The general principle of these reactions is to combine multiple unsaturated components to rapidly build molecular complexity. libretexts.org

Synthesis of Fused Heterocyclic Systems (e.g., Thienopyrimidines)

The synthesis of thienopyrimidines, a class of fused heterocyclic compounds with significant biological and pharmaceutical interest, often proceeds through intermediates derived from 2-aminothiophene-3-carbonitrile. While direct cyclization of this compound is less common, its conversion to the corresponding amino derivative provides a crucial entry point into thienopyrimidine synthesis. This transformation can be achieved through nucleophilic aromatic substitution or palladium-catalyzed amination reactions. Once the 2-amino-3-cyanothiophene scaffold is in place, the annulation of the pyrimidine (B1678525) ring can be accomplished through various cyclocondensation reactions.

One common approach involves the reaction of the 2-aminothiophene derivative with a one-carbon synthon, such as formamide (B127407) or formic acid, which provides the necessary atoms to close the pyrimidine ring. For instance, heating a 2-aminothiophene-3-carbonitrile derivative with a mixture of formamide and formic acid can lead to the formation of the corresponding thieno[2,3-d]pyrimidin-4-amine.

Another versatile method for constructing the pyrimidine ring is through the reaction with guanidine (B92328) or amidines. The reaction of 2-aminothiophene-3-carbonitrile with guanidine hydrochloride in the presence of a base can yield 2,4-diaminothieno[2,3-d]pyrimidines. Similarly, condensation with various amidines can introduce different substituents at the 2-position of the resulting thienopyrimidine ring.

The following table summarizes representative reaction conditions for the synthesis of thienopyrimidines from 2-aminothiophene precursors, which can be conceptually derived from this compound.

| Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Amino-4-phenylthiophene-3-carbonitrile | Formamide, Formic Acid | Reflux | 4-Amino-5-phenylthieno[2,3-d]pyrimidine | Not Reported |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Guanidine hydrochloride, Sodium ethoxide | Reflux | 2,4-Diamino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | Good |

| Ethyl 2-aminothiophene-3-carboxylate | Urea | Heat, 200°C | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Not Reported |

Reactions Leading to Complex Thiophene Derivatives

The bromine atom at the 2-position of this compound is a key handle for the construction of more complex thiophene derivatives through various carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly powerful tools in this regard. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position, leading to a diverse array of functionalized thiophenes.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of the bromothiophene with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. This reaction is known for its high functional group tolerance and generally good yields. For example, the coupling of this compound with various arylboronic acids can produce a library of 2-arylthiophene-3-carbonitriles.

Similarly, the Stille coupling reaction utilizes organotin reagents in a palladium-catalyzed process to form new carbon-carbon bonds. This method is also highly versatile and can be used to introduce a variety of organic fragments onto the thiophene ring.

These cross-coupling reactions provide access to a vast chemical space of complex thiophene derivatives, which can serve as intermediates for further synthetic transformations or as final products with interesting material or biological properties.

The table below provides examples of palladium-catalyzed cross-coupling reactions for the synthesis of complex thiophene derivatives.

| Starting Material | Coupling Partner | Catalyst System | Base/Additive | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2,5-Dibromothiophene | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 2,5-Diarylthiophene | 50-90 |

| 2-Bromothiophene | Tributyl(2-thienyl)tin | Pd(PPh3)4 | - | Toluene | 2,2'-Bithiophene | Good |

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 3-Cyclopropylthiophene | 69-93 |

Mechanistic Investigations and Reaction Dynamics

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions. For heterocyclic compounds like 2-Bromothiophene-3-carbonitrile, these methods can map out potential energy surfaces, identify reactive sites, and explain observed chemical behaviors. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are central to these investigations, offering a balance between computational cost and accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules. It is widely employed to explore the reaction pathways of thiophene (B33073) derivatives, providing detailed information about the energetics and geometries of reactants, products, and the transient species that connect them. Such studies are crucial for understanding the regioselectivity and stereoselectivity of reactions involving the thiophene ring. For instance, DFT calculations have been successfully used to study the mechanisms of reactions for various functionalized thiophenes, including those with nitrile and halogen substituents.

A critical aspect of understanding a chemical reaction's feasibility and rate is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating the precise geometry of a transition state and calculating its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of reaction kinetics. While specific DFT studies detailing the transition states for reactions of this compound are not extensively documented in the literature, the methodology is well-established. For related heterocyclic systems, computational chemists identify a TS by searching for a first-order saddle point on the potential energy surface, which is a structure with exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map, red-colored regions indicate the most negative potential, highlighting sites prone to electrophilic attack, while blue-colored regions represent the most positive potential, indicating sites susceptible to nucleophilic attack.

While a specific MEP analysis for this compound is not available, studies on closely related molecules, such as the chalcone (B49325) derivative 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF), provide valuable insights. In the analysis of BTF, the MEP map shows the most electronegative potential (red) localized over the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. The regions of positive potential (blue) are typically found around the hydrogen atoms, while the thiophene ring itself displays intermediate potential (green), indicating a more complex reactivity profile influenced by its substituents . This type of analysis helps predict how this compound might interact with other reagents in addition reactions, substitutions, or hydrogen bonding.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species taylorandfrancis.comyoutube.comyoutube.comwikipedia.orgyoutube.com. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity) youtube.comyoutube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity researchgate.net.

These orbital energies are used to calculate various global reactivity descriptors. Again, using the related compound 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) as a proxy, DFT calculations provide values for these key parameters. A smaller HOMO-LUMO energy gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer and chemical reactions researchgate.net.

Table 1: Calculated Reactivity Descriptors for a Representative 3-Bromothiophene (B43185) Derivative (BTF)

| Parameter | Description | Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.367 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.705 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (I-A) | 3.662 |

| I | Ionization Potential (-EHOMO) | 6.367 |

| A | Electron Affinity (-ELUMO) | 2.705 |

| η | Chemical Hardness ((I-A)/2) | 1.831 |

| S | Chemical Softness (1/2η) | 0.273 |

| ω | Electrophilicity Index ((μ2)/2η) | 5.618 |

Data sourced from a DFT study on 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) .

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions among bonds researchgate.net. It provides a detailed picture of charge delocalization by examining hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals within the molecule researchgate.netperiodicodimineralogia.it. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Molecular Dynamics Simulations for Reaction Dynamics

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic evolution of a chemical reaction. By simulating the motion of atoms and molecules over time, MD can provide insights into the conformational changes, solvent effects, and energy landscapes of a reaction involving this compound.

For a hypothetical reaction, such as the nucleophilic substitution of the bromine atom on this compound, MD simulations could be employed to model the approach of the nucleophile, the formation of any transient intermediates or transition states, and the departure of the bromide leaving group. These simulations can reveal the role of the solvent in stabilizing charged species and influencing the reaction trajectory.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for a Reaction of this compound

| Parameter | Value |

| System | This compound + Nucleophile in Solvent Box |

| Force Field | GROMOS54a7 |

| Solvent | Acetonitrile |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Quantum Chemical Studies of Regioselectivity and Stereoselectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting and explaining the outcomes of chemical reactions. These studies can elucidate the electronic structure of reactants, transition states, and products, thereby providing a quantitative understanding of regioselectivity and stereoselectivity.

In the context of thiophene derivatives, quantum chemical studies have been used to investigate reaction mechanisms. For instance, in a study on the synthesis of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, high-level quantum chemical calculations were employed to elucidate the reaction mechanism. nih.govacs.org The study explored the Michael-type addition followed by an intramolecular cyclization. DFT calculations helped in determining the activation energies for different possible pathways, thus explaining the observed product. nih.govacs.org

For this compound, similar computational approaches could be used to study various reactions. For example, in a Suzuki coupling reaction, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the regioselectivity of the coupling.

Table 2: Calculated Activation Energies for a Postulated Reaction Pathway

| Reaction Step | Transition State | Activation Energy (kJ/mol) |

| Nucleophilic Attack | TS1 | 46.6 |

| Ring Closure | TS2 | 54.5 |

Data is adapted from a study on a related thiophene derivative and serves as an example of the kind of data obtained from quantum chemical studies. nih.gov

Experimental Mechanistic Studies

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful experimental tool for determining the rate-determining step of a reaction and probing the structure of the transition state. pharmacy180.com It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. pharmacy180.comlibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE can provide information about changes in hybridization at the labeled position. pharmacy180.com

For a reaction involving this compound where a C-H bond is broken in the rate-limiting step, substituting the hydrogen with deuterium would be expected to result in a primary KIE (kH/kD > 1). The magnitude of this effect can indicate the degree of bond breaking in the transition state. pharmacy180.com

Spectroscopic Monitoring of Reaction Progress

Spectroscopic techniques are invaluable for monitoring the progress of a reaction in real-time, allowing for the identification of reactants, products, and any observable intermediates. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be employed.

For instance, the reaction of this compound could be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the thiophene protons of the starting material and the appearance of new signals corresponding to the product. rsc.org Similarly, IR spectroscopy could track the disappearance of the C-Br stretching vibration and the appearance of new functional group vibrations.

Isolation and Characterization of Reaction Intermediates

The direct isolation and characterization of reaction intermediates provide unequivocal evidence for a proposed reaction mechanism. universite-paris-saclay.fr While often challenging due to their transient nature, low-temperature techniques can sometimes be used to trap and stabilize these species for spectroscopic analysis. universite-paris-saclay.fr

In reactions of this compound, it might be possible to isolate and characterize intermediates such as Meisenheimer complexes in nucleophilic aromatic substitution reactions or organometallic intermediates in cross-coupling reactions. Characterization would typically involve techniques like X-ray crystallography and NMR spectroscopy at low temperatures.

Crossover Experiments to Elucidate Pathways

Crossover experiments are designed to distinguish between intramolecular and intermolecular reaction pathways. researchgate.net In a typical crossover experiment, two similar but distinct starting materials are allowed to react simultaneously. If the products are a mixture of all possible combinations (crossover products), it suggests an intermolecular pathway where fragments of the reactants can interchange. If only the direct products are formed, an intramolecular mechanism is more likely. researchgate.net

For example, to investigate the mechanism of a rearrangement reaction involving a substituted this compound, one could react a mixture of two differently substituted analogues. The formation of crossover products would provide strong evidence for a dissociative and re-combinative intermolecular pathway.

Autopolymerization Mechanisms of Halogenated Thiophenes

The spontaneous polymerization of certain halogenated thiophenes is a known phenomenon, particularly for alkoxybromothiophenes, which have been observed to autopolymerize at room temperature and above. researchgate.net The underlying mechanism is believed to be a form of cationic chain-growth polymerization, often initiated and catalyzed by acidic species.

For 2-halogenated-3-substituted thiophenes, Brønsted acids have been identified as effective catalysts for inducing cationic chain-growth polymerization. The process is thought to involve the protonation of a monomer, making it highly electrophilic. This protonated monomer then reacts with a neutral monomer, initiating the polymer chain. The subsequent elimination of a hydrogen halide (e.g., HBr) regenerates the active cationic center on the growing polymer chain, allowing for propagation.

A crucial aspect of this process is the potential for autocatalysis. In the case of 2-bromo-3-methoxythiophene, the formation of hydrogen bromide (HBr) gas has been observed during its autopolymerization. researchgate.net This generated HBr can then act as a Brønsted acid, catalyzing the polymerization of further monomer units, creating a self-propagating reaction.

Substituents on the thiophene ring play a critical role in the propensity and rate of autopolymerization. The electron density of the thiophene monomer is a key factor influencing the effectiveness of cationic polymerization.

Alkoxy groups, being electron-donating, increase the electron density of the thiophene ring, making it more susceptible to electrophilic attack by protons or a growing polymer chain. This is consistent with the observation that neat liquid 3-alkoxy-2-bromothiophenes can readily autopolymerize. researchgate.net The proton acidity of the environment and the specific nature and arrangement of these substituents are also influential factors. researchgate.net

Conversely, electron-withdrawing groups, such as the nitrile group (-CN) in this compound, decrease the electron density of the thiophene ring. This deactivation makes the monomer less nucleophilic and therefore less reactive towards cationic polymerization. For such electron-poor thiophenes, a much stronger acid is typically required to initiate polymerization. For instance, the polymerization of the electron-poor 2-bromothiophene (B119243) has been shown to be effective only with a very strong acid like trifluoromethanesulfonic acid. researchgate.net

The nitrile group is known for its strong electron-withdrawing nature, which can significantly influence the reactivity of the molecule. In the context of polymerization, this property would be expected to stabilize the monomer against spontaneous autopolymerization under conditions that might readily polymerize alkoxy-substituted bromothiophenes.

Table 1: Predicted Influence of Substituents on the Autopolymerization Tendency of 2-Bromothiophenes

| Substituent at C3 | Electronic Effect | Predicted Autopolymerization Tendency | Probable Trigger |

| Methoxy (-OCH3) | Electron-donating | High | Mild acidity, moderate temperatures |

| Alkyl (-R) | Weakly electron-donating | Moderate | Stronger acidity, elevated temperatures |

| Nitrile (-CN) | Strongly electron-withdrawing | Low | Very strong acids, high temperatures |

| Hydrogen (-H) | Neutral | Low | Strong acids |

This table is based on general principles of cationic polymerization and the known effects of substituents on the electron density of aromatic rings.

The triggers and conditions for the autopolymerization of halogenated thiophenes are intrinsically linked to the substituent effects discussed above.

For electron-rich thiophenes like 3-alkoxy-2-bromothiophenes, polymerization can be initiated under relatively mild conditions. The presence of trace amounts of acidic impurities can be sufficient to trigger the reaction, which may then be accelerated by the autocatalytic production of HBr. Temperature is also a key factor, with higher temperatures generally increasing the rate of polymerization.

In stark contrast, for electron-deficient thiophenes such as this compound, the barrier to polymerization is significantly higher. Spontaneous autopolymerization at room temperature is highly unlikely due to the deactivating effect of the nitrile group. The initiation of polymerization would necessitate more forcing conditions.

Key triggers and conditions include:

Strong Acid Catalysis: The presence of a potent Brønsted acid is likely a primary requirement to initiate the cationic polymerization of this compound. researchgate.net

Elevated Temperatures: Thermal energy may be required to overcome the activation energy for the initial protonation and subsequent propagation steps.

Absence of Nucleophiles: The reaction medium should be free of nucleophiles that could quench the cationic intermediates and terminate the polymerization.

The formation of HBr during the reaction, while potentially autocatalytic, might also participate in side reactions. For example, in the case of 2-bromo-3-methoxythiophene, the generated HBr was found to induce the cleavage of the methoxy group. researchgate.net While this compound does not have a methoxy group, the highly acidic and reactive nature of HBr could potentially lead to other, currently uncharacterized, side reactions under polymerization conditions.

Table 2: Comparison of Polymerization Conditions for Substituted 2-Bromothiophenes

| Compound | Substituent at C3 | Typical Polymerization Trigger | Relative Reaction Rate |

| 2-Bromo-3-methoxythiophene | Methoxy (-OCH3) | Mild acidity, room temperature or above | Fast |

| 2-Bromothiophene | Hydrogen (-H) | Strong acid (e.g., trifluoromethanesulfonic acid) | Slow |

| This compound | Nitrile (-CN) | Very strong acid, likely elevated temperatures | Very Slow / Requires Forcing Conditions |

This table provides a qualitative comparison based on the electronic effects of the substituents.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 2-Bromothiophene-3-carbonitrile. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete picture of the molecular framework.

¹H NMR for Proton Environment and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by two signals corresponding to the two protons on the thiophene (B33073) ring. These protons, located at positions 4 and 5, are chemically non-equivalent and exhibit splitting due to spin-spin coupling.

The proton at position 5 (H-5) is adjacent to the sulfur atom, while the proton at position 4 (H-4) is situated between a carbon bearing a hydrogen and the carbon bearing the nitrile group. In a typical aromatic five-membered ring, the protons adjacent to the heteroatom appear at different chemical shifts. The two protons (H-4 and H-5) will appear as doublets due to coupling to each other. The expected coupling constant (³JHH) between these two vicinal protons is typically in the range of 5-6 Hz.

¹³C NMR for Carbon Skeleton and Hybridization States

The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five carbon atoms in the molecule. Four of these signals are from the sp²-hybridized carbons of the thiophene ring, and one is from the sp-hybridized carbon of the nitrile group.

The chemical shifts of the carbon atoms are influenced by the electronegativity of the adjacent substituents (bromine and nitrile) and their position on the thiophene ring. The carbon atom bonded to the electronegative bromine atom (C-2) is expected to be significantly downfield. The carbon of the nitrile group (C≡N) typically appears in the range of 110-120 ppm. The remaining carbon signals correspond to C-3, C-4, and C-5. The assignment of these carbons can be definitively confirmed using 2D NMR techniques.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Hybridization |

| C-2 | ~115 | sp² |

| C-3 | ~110 | sp² |

| C-4 | ~135 | sp² |

| C-5 | ~130 | sp² |

| C≡N | ~115 | sp |

| Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions. |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for confirming the connectivity around the quaternary carbons.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-5 protons, confirming their vicinal relationship (three-bond coupling). nist.govacs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). nist.govacs.org The HSQC spectrum of this compound would show correlations between the H-4 signal and the C-4 signal, and between the H-5 signal and the C-5 signal. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons over two or three bonds (²JCH and ³JCH). nist.govacs.org This is crucial for assigning the quaternary carbons (C-2 and C-3) and the nitrile carbon. Key expected correlations include:

H-4 correlating to C-2, C-3, and C-5.

H-5 correlating to C-3 and C-4. These long-range correlations provide a complete connectivity map of the molecule.

Solid-State NMR for Crystalline Forms

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of this compound with high confidence. The technique can differentiate between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₅H₂BrNS. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Interactive Data Table: HRMS Data

| Property | Value | Source |

| Molecular Formula | C₅H₂BrNS | sigmaaldrich.com |

| Monoisotopic Mass | 186.90913 Da | sigmaaldrich.com |

| Predicted [M+H]⁺ | 187.91641 m/z | sigmaaldrich.com |

| Predicted [M+Na]⁺ | 209.89835 m/z | sigmaaldrich.com |

This precise mass measurement is a critical piece of data for confirming the identity of the synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ions

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound, allowing for the determination of its molecular weight with high accuracy. In ESI-MS, the molecule is ionized by applying a high voltage to a liquid solution, which results in the formation of protonated molecules, [M+H]⁺, or other adducts.

For this compound (C₅H₂BrNS), the expected monoisotopic mass is approximately 186.909 g/mol . ESI-MS analysis would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 187.916. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units would be observed for the molecular ion, confirming the presence of a single bromine atom in the structure. uni.lu

Predicted adducts and their corresponding m/z values that could be observed in an ESI-MS spectrum are presented in the table below.

| Adduct | m/z (mass to charge ratio) |

|---|---|

| [M+H]⁺ | 187.91641 |

| [M+Na]⁺ | 209.89835 |

| [M+NH₄]⁺ | 204.94295 |

| [M+K]⁺ | 225.87229 |

| [M-H]⁻ | 185.90185 |

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable information for the elucidation of the compound's structure. For thiophene derivatives, fragmentation often involves the cleavage of bonds within the thiophene ring or the loss of substituents. nih.gov

The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) in ESI-MS/MS would likely proceed through several key pathways. A common fragmentation pathway for alkyl halides is the loss of the halogen atom. miamioh.edu Therefore, a significant fragment ion would be expected from the loss of the bromine radical (Br•), resulting in an ion at m/z corresponding to the thiophene-3-carbonitrile cation.

Another characteristic fragmentation would involve the nitrile group. The loss of a neutral hydrogen cyanide (HCN) molecule is a common fragmentation pathway for nitriles. Additionally, cleavage of the thiophene ring itself can occur, leading to smaller fragment ions. The stability of the resulting fragment ions, such as acylium ions or carbocations, often dictates the most prominent peaks in the mass spectrum. libretexts.orgyoutube.comopenstax.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. uwimona.edu.jmresearchgate.netchemicalbook.com

Vibrational Mode Assignment for Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its specific functional groups. uwimona.edu.jmresearchgate.netchemicalbook.com

Key vibrational modes for this compound include:

Nitrile (C≡N) stretch: A sharp and strong absorption band is expected in the region of 2260-2200 cm⁻¹. This is a highly characteristic peak for nitriles.

Thiophene ring vibrations: The C-H stretching vibrations of the thiophene ring typically appear in the region of 3100-3000 cm⁻¹. globalresearchonline.netiosrjournals.org The C=C and C-C stretching vibrations within the aromatic ring give rise to a series of bands in the 1600-1350 cm⁻¹ region. globalresearchonline.netiosrjournals.org The C-S stretching vibration is usually found at lower wavenumbers.

C-Br stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Bending vibrations: In-plane and out-of-plane bending vibrations for the C-H bonds of the thiophene ring occur in the fingerprint region (below 1500 cm⁻¹). libretexts.org

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2260-2200 | Strong, Sharp |

| Thiophene Ring | C-H Stretching | 3100-3000 | Medium to Weak |

| C=C/C-C Stretching | 1600-1350 | Medium to Strong | |

| Carbon-Bromine (C-Br) | Stretching | 600-500 | Medium to Strong |

While IR spectroscopy relies on a change in the dipole moment during a vibration, Raman spectroscopy depends on a change in polarizability. morressier.com Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing complementary information.

Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, computational methods like Density Functional Theory (DFT) can be used to perform conformational analysis. mdpi.comresearchgate.net These studies can predict the most stable conformation by calculating the relative energies of different rotational isomers, for instance, considering any slight rotation around the C-C bond connecting the nitrile group to the thiophene ring.

Vibrational spectroscopy can also provide insights into intermolecular interactions in the solid state. Hydrogen bonding is not a significant factor for this molecule, but dipole-dipole interactions and van der Waals forces will influence the crystal packing. These interactions can cause shifts in the vibrational frequencies and changes in the peak shapes in the solid-state IR and Raman spectra compared to the spectra in a non-polar solvent.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.netlibretexts.orgs-a-s.org

Single Crystal X-ray Diffraction for Absolute Structure Determination

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. rsc.orgcarleton.edu This technique provides the absolute structure, including:

Bond lengths: The exact distances between bonded atoms.

Bond angles: The angles formed by three connected atoms.

Torsion angles: The dihedral angles that define the conformation of the molecule.

Unit cell dimensions: The parameters of the repeating unit that forms the crystal. wpmucdn.com

This detailed structural information is crucial for understanding the molecule's physical and chemical properties and for validating the results from spectroscopic and computational methods. nih.govscielo.br

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules in a crystalline solid, or crystal packing, is dictated by a variety of intermolecular interactions. In thiophene derivatives, these interactions can include hydrogen bonds, halogen bonds, and π-π stacking.

A study of a related compound, 2-(5-bromothiophen-2-yl)acetonitrile, reveals that the crystal structure is stabilized by several types of intermolecular forces. iucr.org These include Type I centrosymmetric Br⋯Br halogen interactions, C—H⋯N hydrogen bonds, C—H⋯S interactions, and S⋯π interactions. iucr.org The presence of an electron-withdrawing cyano group can make adjacent methylene (B1212753) hydrogen atoms more acidic, enhancing their participation in C—H⋯N hydrogen bonding. iucr.org A Hirshfeld surface analysis indicated that Br⋯Br interactions constituted only 1.9% of all interatomic contacts, suggesting that while present, they are not the dominant packing force. iucr.org The analysis also showed minimal π–π stacking contributions. iucr.org

The analysis of crystal structures often involves computational methods like Hirshfeld surface analysis, which helps in quantifying and visualizing intermolecular interactions. researchgate.netuomphysics.net This technique allows for the determination of the contributions of different types of interactions to the crystal surface. researchgate.net

| Interaction Type | Description | Significance |

| Hydrogen Bonding | Interactions of the type C—H⋯N and C—H⋯S. iucr.org | The electron-withdrawing cyano group enhances the acidity of nearby hydrogen atoms, strengthening these bonds. iucr.org |

| Halogen Bonding | Type I centrosymmetric Br⋯Br interactions. iucr.org | Contributes to the overall stability of the crystal lattice, although it may not be the dominant force. iucr.org |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | In some thiophene derivatives, this interaction is minor. iucr.org |

| S⋯π Interactions | Interactions between the sulfur atom and the π-system of an adjacent ring. iucr.org | Contributes to the formation of chains in the crystal structure. iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites outer electrons from their ground state to a higher energy state. shu.ac.uk

The absorption of UV-Vis radiation in organic molecules is typically associated with specific functional groups known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk The electronic transitions commonly observed include those involving p, s, and n electrons. shu.ac.uk In molecules with multiple bonds and lone pairs, transitions such as n→σ, π→π, and n→π* are possible. youtube.com

For molecules with conjugated systems, such as those containing thiophene rings, the delocalization of π-electrons leads to smaller energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me This results in the absorption of light at longer wavelengths, an effect known as a bathochromic or red shift. fiveable.me The complexity of a UV-Vis spectrum, which often shows broad absorption bands, arises from the superposition of vibrational and rotational transitions onto the electronic transitions. shu.ac.ukufg.br

The solvent used can also influence the absorption spectrum. For instance, n→π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity due to the increased solvation of the lone pair, which lowers the energy of the n orbital. shu.ac.uk Conversely, π→π* transitions frequently show a bathochromic (red) shift. shu.ac.uk

In the case of 2-iodothiophene, a related compound, the first absorption band is composed of both dissociative (n/π)→ σC−I states and bound π→π states. escholarship.org

| Transition Type | Description | Wavelength Region |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. youtube.com | Typically in the vacuum UV region (<150 nm). youtube.com |

| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. shu.ac.uk | Usually in the 150-250 nm range. shu.ac.uk |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Characteristic of compounds with double or triple bonds. |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | Occurs in molecules with both lone pairs and π bonds. |

Investigation of Non-Linear Optical (NLO) Properties